4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
Description
4-(Morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a morpholine-substituted sulfonyl group at the para position of the benzamide core, which is linked to a 4-phenylthiazol-2-ylamine moiety. This structure combines pharmacophoric elements critical for modulating biological targets, including kinase inhibition, apoptosis induction, and adjuvant activity potentiation . The morpholinosulfonyl group enhances solubility and influences electronic properties, while the thiazole ring contributes to π-π stacking interactions in target binding.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-4-2-1-3-5-15)16-6-8-17(9-7-16)29(25,26)23-10-12-27-13-11-23/h1-9,14H,10-13H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFJTITWRQMIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through a sulfonylation reaction using morpholine and a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or thiazole rings.
Reduction: Reduced forms of the sulfonyl or thiazole groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Sulfonamide Modifications
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Replaces the morpholino group with a dimethylsulfamoyl moiety. This substitution reduces steric bulk but maintains strong electron-withdrawing effects, enhancing NF-κB activation potency in TLR adjuvant screens .
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide: Features a diethylsulfamoyl group and a nitro-substituted phenylthiazole.
Thiazole Ring Modifications
- N-(4-Phenylthiazol-2-yl)pentanamide (9) : Replaces the benzamide with an aliphatic pentanamide chain. This modification simplifies the structure but diminishes aromatic stacking interactions, reducing target affinity .
- N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide (5p) : Introduces methyl groups on the thiazole phenyl ring, enhancing hydrophobicity and improving membrane permeability .
Hybrid Heterocyclic Systems
- Triazolo-thiadiazole-Benzamide Derivatives (5a–j) : Incorporate fused triazolo-thiadiazole systems linked to benzamide. These compounds exhibit broad-spectrum antimicrobial activity (e.g., MIC = 5–11 µg/mL against S. aureus), surpassing the target compound’s reported antibacterial efficacy .
Apoptotic and Anticancer Activity
- N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c): Demonstrates potent anticancer activity (IC₅₀ = 2.1 µM against HeLa cells) due to the allyl group enhancing reactive oxygen species (ROS) generation. The target compound’s morpholinosulfonyl group may instead favor CHOP pathway activation .
- Bis(azolyl)sulfonamidoacetamides (5–7) : Exhibit dual sulfonamide and acetamide functionalities, showing 66–81% inhibition of E. coli biofilm formation at 50 µM, a mechanism distinct from the target compound’s apoptotic focus .
Adjuvant and Immunomodulatory Effects
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The morpholinosulfonyl group in the target compound improves solubility compared to nitro or dimethylsulfamoyl analogs.
- Plasma stability is superior in triazolo-thiadiazole derivatives due to reduced metabolic susceptibility .
Biological Activity
4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a benzamide core , a morpholinosulfonyl group , and a phenylthiazolyl moiety , which contribute to its distinctive biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.5 g/mol. The presence of the morpholinosulfonyl group enhances its solubility and reactivity, making it suitable for various biological assays.
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions, including:
- Formation of the Thiazole Ring : Reacting a suitable thioamide with a haloketone under acidic conditions.
- Attachment of the Phenyl Group : Utilizing Friedel-Crafts acylation.
- Formation of the Benzamide Core : Reacting benzoyl chloride with an amine.
- Introduction of the Morpholinosulfonyl Group : Conducting a sulfonylation reaction using morpholine and a sulfonyl chloride.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways .
The proposed mechanism involves:
- Cell Cycle Arrest : Inducing S-phase arrest in cancer cells, leading to increased apoptosis rates.
- Mitochondrial Dysfunction : Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately activating caspase pathways .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in pathological conditions, such as autotaxin, which is implicated in cancer progression and fibrosis. Its unique structure allows for enhanced binding affinity to these targets compared to other inhibitors.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzamide core with morpholinosulfonyl and phenylthiazole | Potential antitumor activity |
| IMB-1406 | Farnesyltransferase inhibitor | Induces apoptosis in HepG2 cells |
| N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide | Fluorinated phenyl group | Autotaxin inhibitor |
Case Study 1: Antitumor Efficacy
A study examining the effects of related compounds on HepG2 liver cancer cells revealed that treatment with derivatives similar to this compound resulted in significant cell death through apoptosis. The mechanism was linked to mitochondrial dysfunction and caspase activation, highlighting the potential for this class of compounds in cancer therapy .
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, it was found that derivatives containing the morpholinosulfonyl group demonstrated enhanced inhibition of autotaxin compared to traditional inhibitors. This suggests that this compound could be developed into a therapeutic agent targeting fibrotic diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical parameters for synthesizing 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide?
- Methodology : The synthesis typically involves:
- Step 1 : Coupling of a sulfonyl chloride precursor (e.g., 4-morpholinosulfonyl benzoyl chloride) with a thiazole amine derivative (e.g., 4-phenylthiazol-2-amine) under anhydrous conditions .
- Step 2 : Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane.
- Critical Parameters :
- Temperature : 0–5°C for initial coupling to prevent side reactions .
- Catalysts : Triethylamine (TEA) or DMAP to enhance reaction efficiency .
- Yield Optimization : Solvent choice (e.g., DMF vs. dichloromethane) and stoichiometric ratios (1:1.2 for amine to acyl chloride) are pivotal .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of morpholine (δ 3.6–3.8 ppm), sulfonyl (δ 7.8–8.1 ppm), and thiazole protons (δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 443.12 (calculated for CHNOS) .
- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological activities have been observed for this compound?
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays .
- Anticancer Potential : IC = 12.5 µM against MCF-7 breast cancer cells via MTT assay, linked to apoptosis induction .
- Mechanistic Clues : The morpholinosulfonyl group enhances solubility and target binding, while the thiazole ring contributes to membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to avoid decomposition .
- Catalyst Selection : DMAP (4-dimethylaminopyridine) increases acylation efficiency by 20% compared to TEA .
- In Situ Monitoring : TLC (R = 0.4 in ethyl acetate/hexane) or inline FTIR tracks reaction progress and minimizes byproducts .
- Data-Driven Example : A 15% yield increase was achieved by switching from room temperature to 0–5°C during coupling .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC values (e.g., 12.5 µM vs. 25 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT viability assays) .
- Structural Analogues : Subtle differences in substituents (e.g., 4-phenyl vs. 4-fluorophenyl thiazole) alter potency .
- Solution : Perform comparative SAR studies using a library of derivatives to identify critical functional groups .
Q. What computational methods predict biological targets and binding modes?
- Approaches :
- Molecular Docking : AutoDock Vina simulations suggest strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase via sulfonyl-thiazole interactions .
- MD Simulations : 100-ns trajectories reveal stable binding to ATP-binding pockets, validated by experimental IC trends .
- Validation : Pair computational predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .
Q. How can solubility challenges be addressed for in vivo studies?
- Formulation Strategies :
- Co-solvents : Use PEG-400 or cyclodextrin-based systems to enhance aqueous solubility (up to 2.5 mg/mL) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide group to improve bioavailability .
- Analytical Support : Dynamic light scattering (DLS) monitors nanoparticle formulations for stability .
Q. What experimental designs validate target engagement in cellular models?
- Methods :
- CRISPR Knockout : EGFR-deficient cells show reduced sensitivity (IC shifts from 12.5 µM to >50 µM), confirming target relevance .
- Cellular Thermal Shift Assay (CETSA) : Stabilization of EGFR upon compound treatment (ΔT = +4°C) indicates direct binding .
- Cross-Validation : Combine with phosphoproteomics to track downstream signaling (e.g., ERK/MAPK pathway inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
